5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide
Overview
Description
5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide is a complex organic compound characterized by its unique molecular structure, which includes a thiazolo[5,4-b]pyridine moiety and a thiophenesulfonamide group
Mechanism of Action
Target of Action
The primary target of 5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide is the Phosphoinositide 3-Kinase (PI3K) enzyme . PI3K plays a crucial role in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking .
Mode of Action
this compound interacts with PI3K, inhibiting its enzymatic activity . The compound’s sulfonamide functionality is important for its inhibitory activity . The compound binds to the kinase through key hydrogen bond interactions .
Biochemical Pathways
By inhibiting PI3K, this compound affects the PI3K/AKT/mTOR pathway . This pathway is involved in cell cycle progression, growth, and survival . The inhibition of PI3K leads to a decrease in AKT phosphorylation and subsequent downstream effects .
Pharmacokinetics
The compound’s potent inhibitory activity suggests it may have favorable bioavailability .
Result of Action
The molecular effect of this compound’s action is the inhibition of PI3K, leading to a decrease in AKT phosphorylation . On a cellular level, this can result in reduced cell growth and proliferation .
Biochemical Analysis
Biochemical Properties
SMR000127208 has been found to interact with PI3K, a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound’s sulfonamide functionality was found to be important for its inhibitory activity against PI3K .
Cellular Effects
The effects of SMR000127208 on cells are primarily due to its interaction with PI3K. By inhibiting PI3K, SMR000127208 can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, SMR000127208 exerts its effects through binding interactions with PI3K, leading to the inhibition of this enzyme . This inhibition can lead to changes in gene expression and cellular functions .
Temporal Effects in Laboratory Settings
Given its potent inhibitory activity against PI3K, it is likely that its effects on cellular function could be observed over extended periods .
Metabolic Pathways
Given its interaction with PI3K, it may influence pathways regulated by this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide typically involves multiple steps, starting with the construction of the thiazolo[5,4-b]pyridine core. This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminothiophenes and halides. Subsequent steps may include chlorination and sulfonamide formation to introduce the desired functional groups.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Large-scale production would also require stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 5-chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide has shown potential as a bioactive molecule. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: This compound has been investigated for its medicinal properties, including its potential as an anti-inflammatory, antioxidant, and antimicrobial agent. Its ability to modulate biological processes makes it a candidate for drug development.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Comparison with Similar Compounds
Thiazolo[5,4-b]pyridine derivatives: These compounds share the thiazolo[5,4-b]pyridine core but may have different substituents or functional groups.
Thiophenesulfonamides: These compounds contain the thiophenesulfonamide group but differ in their core structure.
Uniqueness: 5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure and reactivity set it apart from other similar compounds.
Properties
IUPAC Name |
5-chloro-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3O2S3/c17-13-7-8-14(23-13)25(21,22)20-11-5-3-10(4-6-11)15-19-12-2-1-9-18-16(12)24-15/h1-9,20H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVZKFARLCPMITB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3O2S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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